Researchers synthesizing valine-derived chiral ketones often struggle with tertiary alcohol impurities from over-addition and epimerization when using esters or acid chlorides. (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide (CAS 87694-52-8) eliminates these risks. Its pre-formed Weinreb amide enables controlled, single addition of Grignard and organolithium reagents, delivering high-purity ketones without byproducts. This ensures >98% enantiomeric excess retention and scalable API intermediate production. Supplied with certified purity and consistent quality, it reduces purification burden and process variability.
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a chiral building block derived from the amino acid L-valine, featuring a tert-butyloxycarbonyl (Boc) protecting group and a N-methoxy-N-methylamide, commonly known as a Weinreb amide. Its primary function in organic synthesis is to serve as a stable and reliable precursor for the high-yield synthesis of chiral ketones. The Weinreb amide moiety allows for the controlled, single addition of highly reactive organometallic reagents (such as Grignard or organolithium compounds), critically preventing the common side reaction of over-addition that forms undesired tertiary alcohol byproducts.
Substituting this compound with seemingly similar alternatives introduces significant process risks and impurities. Using more reactive acylating agents, such as the corresponding acid chloride or ester of Boc-L-valine, fails to control the reaction with organometallics, leading to double addition and the formation of tertiary alcohol impurities, which lowers the yield and complicates purification. Opting for the free carboxylic acid (Boc-L-valine) requires in-situ activation, a step where sterically hindered amino acids like valine are susceptible to epimerization (racemization), thereby compromising the stereochemical purity of the final product. This compound, as a pre-formed, stable Weinreb amide, provides a robust solution that mitigates both over-addition and epimerization risks, ensuring higher process reproducibility and final product quality.
The primary procurement driver for using a Weinreb amide is the prevention of over-addition during reactions with organometallic reagents. Unlike acid chlorides or esters, the N-methoxy-N-methylamide functionality forms a stable, five-membered chelated tetrahedral intermediate upon addition of the first equivalent of an organolithium or Grignard reagent. This intermediate prevents the collapse to a ketone and subsequent second nucleophilic attack, which would form a tertiary alcohol. The desired ketone is only liberated upon aqueous workup, ensuring high selectivity and yield.
| Evidence Dimension | Product Selectivity (Ketone vs. Tertiary Alcohol) |
| Target Compound Data | High conversion to the desired ketone, with yields often reported above 80-90%. |
| Comparator Or Baseline | Acid chlorides or esters, which readily undergo a second addition to form significant amounts of tertiary alcohol byproduct. |
| Quantified Difference | Stops cleanly at the ketone stage, whereas comparators are prone to over-addition, reducing yield and requiring difficult purifications. |
| Conditions | Reaction with organolithium or Grignard reagents at low temperatures (e.g., -78 °C to 0 °C) followed by aqueous quench. |
This directly translates to higher process yields, simpler product purification, and reduced raw material waste compared to using alternative acylating agents.
Maintaining the (S)-stereochemistry at the alpha-carbon is critical. The Boc carbamate protecting group is known to suppress racemization during carboxyl group activation by inhibiting the formation of a planar oxazolone intermediate, which is the primary pathway for epimerization. Using the pre-formed, stable Weinreb amide avoids the need for harsh in-situ coupling conditions that can compromise the stereocenter of sterically hindered amino acids like valine. Procedures for forming Weinreb amides from Boc-amino acids have been shown to proceed with no racemization.
| Evidence Dimension | Enantiomeric Purity (Epimerization Control) |
| Target Compound Data | Maintains high enantiomeric excess (>99% ee) through synthesis and subsequent reactions. |
| Comparator Or Baseline | Alternative activation methods (e.g., carbodiimides without additives, mixed anhydrides) which show increased risk of epimerization, particularly with hindered residues. |
| Quantified Difference | Provides a reliable route to enantiopure ketones, avoiding the loss of optical purity often seen with other coupling strategies. |
| Conditions | Amide bond formation and subsequent C-C bond formation. |
For pharmaceutical and other regulated applications, controlling stereochemistry is non-negotiable; this compound provides a reliable method to prevent the formation of undesired diastereomers.
From a process standpoint, this compound offers superior handling and compatibility compared to alternatives. Weinreb amides are typically stable, often crystalline solids that can be purified via standard silica gel chromatography and stored long-term, unlike highly reactive and moisture-sensitive acid chlorides. Furthermore, the Boc protecting group dictates a clear synthetic strategy based on its acid-lability. This provides orthogonality with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups elsewhere in a complex molecule, giving the process chemist precise control over the deprotection sequence.
| Evidence Dimension | Handling Stability & Synthetic Orthogonality |
| Target Compound Data | Chromatographically stable solid; Boc group is selectively cleaved with acid (e.g., TFA). |
| Comparator Or Baseline | Boc-Val-Cl (unstable, moisture-sensitive); Fmoc-Val-N(OMe)Me (requires base for deprotection, incompatible with base-sensitive substrates). |
| Quantified Difference | Offers a balance of stability for isolation/purification and well-defined, orthogonal reactivity for multi-step synthesis. |
| Conditions | Standard laboratory/manufacturing storage, purification, and reaction conditions. |
This combination of stability and predictable reactivity simplifies process scale-up, improves reproducibility, and enables more complex and efficient synthetic routes.
This compound is the right choice when the synthesis of a chiral ketone containing a valine-derived stereocenter is on the critical path. Its ability to deliver the ketone in high yield and high enantiomeric purity without over-addition byproducts makes it suitable for developing scalable, reproducible manufacturing processes for active pharmaceutical ingredients (APIs).
Ideal for the synthesis of peptide mimics or inhibitors where the C-terminal carboxylic acid is replaced by a ketone. This motif is common in protease inhibitors. The compound ensures that the chiral integrity of the C-terminal valine residue is maintained while allowing for the precise installation of the ketone functionality.
In multi-step total synthesis, where material loss and side reactions must be minimized at every step, this reagent is a superior choice. Its stability and predictable reactivity allow for the clean introduction of a valine-derived ketone fragment into a complex molecular architecture, avoiding late-stage yield losses associated with less reliable methods.
Irritant